3-Methyl-4-(methylthio)benzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(methylthio)benzaldehyde can be represented by the InChI code: 1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 . The InChI key is UXRJWVPEEFHONQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methyl-4-(methylthio)benzaldehyde is a liquid . The compound 4-(Methylthio)benzaldehyde, which is structurally similar, has a refractive index of 1.646, a boiling point of 86-90 °C at 1 mmHg, and a density of 1.144 g/mL at 25 °C .Scientific Research Applications
Antibacterial, Antioxidant, and Cytotoxic Properties
A study by Karthik et al. (2016) focused on the synthesis of Schiff bases of 4-(methylthio)benzaldehyde derivatives. These compounds were evaluated for their in vitro antibacterial activity against several clinically isolated strains, including E. coli, P. Fluorescence, M. Luteus, and B. Subtilis. Additionally, they were screened for antioxidant activity using DPPH and ferrous ion chelating assays. Some derivatives exhibited good antibacterial activity, and all compounds showed antioxidant activity, with compound 3b being the best radical scavenger. The study highlighted the potential of these derivatives in developing new antibacterial and antioxidant agents (Karthik et al., 2016).
Green Chemistry
Verdía et al. (2017) reported an advanced undergraduate project focusing on the application of ionic liquids in green chemistry. The project involved the synthesis of (3-Methoxycarbonyl)coumarin using an ionic liquid as both solvent and catalyst for the Knoevenagel condensation, highlighting the role of 3-Methyl-4-(methylthio)benzaldehyde derivatives in promoting environmentally friendly chemical reactions (Verdía et al., 2017).
Materials Science
Barberis et al. (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents derived from 4-Methyl(methoxy or chloro)benzaldehyde. The study focused on the thermal, thermomechanical, and optical properties of these complexes, indicating their potential in materials science for applications such as organic light-emitting diodes (OLEDs) due to their enhanced thermal stability and processability (Barberis et al., 2006).
Bioproduction of Benzaldehyde
Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound with widespread use in the flavor industry, by Pichia pastoris in a two-phase partitioning bioreactor. This study demonstrated the feasibility of producing benzaldehyde biologically, which has a substantial price advantage and greater consumer acceptance over chemically produced benzaldehyde (Craig & Daugulis, 2013).
Cancer Cell Discrimination
Dhawa et al. (2020) developed fluorescent chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors effectively discriminated between normal cells and cancer cells due to their ability to distinguish pH variations, highlighting the potential of 3-Methyl-4-(methylthio)benzaldehyde derivatives in medical diagnostics and cancer research (Dhawa et al., 2020).
Safety and Hazards
The safety data sheet for 3-Methyl-4-(methylthio)benzaldehyde suggests that it is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of benzaldehyde , which is often used in the synthesis of various pharmaceuticals
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-(methylthio)benzaldehyde are not well-studied. Given its structural similarity to benzaldehyde, it may be involved in similar biochemical pathways. Benzaldehyde is involved in several biochemical pathways, including the synthesis of various pharmaceuticals . .
properties
IUPAC Name |
3-methyl-4-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJWVPEEFHONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(methylthio)benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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